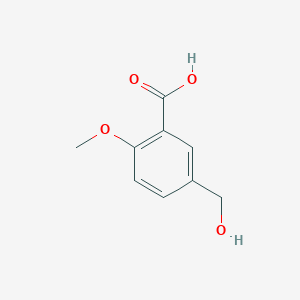

5-(Hydroxymethyl)-2-methoxybenzoic acid

Descripción

Contextual Significance in Organic Synthesis and Medicinal Chemistry Research

The strategic importance of 5-(Hydroxymethyl)-2-methoxybenzoic acid is best understood by examining its utility as a molecular scaffold. In organic synthesis, it serves as a foundational component for building larger, multi-functional molecules. The presence of both an acid and an alcohol function on a rigid aromatic core allows for the stepwise and controlled addition of other molecular fragments, making it a valuable synthon.

In the realm of medicinal chemistry, the methoxybenzoic acid motif is a well-established component of many biologically active compounds. For instance, related precursors like 2-methoxybenzoic acid are utilized in the synthesis of potent agents against the Hepatitis C virus (HCV). chemicalbook.com Furthermore, the broader class of 2-methoxybenzoic acids serves as a key starting material for the synthesis of flavones. researchgate.net Flavones are a class of flavonoids known for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. researchgate.net The hydroxymethyl group on the target compound provides an additional site for modification, which can be used by medicinal chemists to fine-tune pharmacokinetic properties or to attach the molecule to a larger biological entity.

Overview of Current Research Trajectories

While specific, high-profile studies on 5-(Hydroxymethyl)-2-methoxybenzoic acid are not abundant, its structural features place it at the center of several key research directions. The current research trajectories involving this and structurally similar compounds are primarily focused on its application as an intermediate in the synthesis of high-value chemical entities.

Key Research Directions:

Scaffold for Drug Discovery: A primary trajectory involves using 5-(Hydroxymethyl)-2-methoxybenzoic acid as a central scaffold to generate libraries of novel compounds for biological screening. By systematically modifying the carboxylic acid and hydroxymethyl groups, researchers can create a diverse set of derivatives to test as potential therapeutic agents. The successful use of related methoxybenzoic acids in synthesizing various flavones exemplifies this approach, where the core structure is elaborated to produce molecules with significant biological activity. researchgate.net

Development of Novel Materials: The bifunctional nature of the molecule, possessing both a carboxylic acid and a hydroxyl group, makes it a candidate monomer for the synthesis of advanced polymers. Research in materials science may explore its use in creating specialty polyesters or polyamides. The rigid aromatic core of the molecule could impart desirable thermal stability and mechanical properties to such materials.

Synthesis of Natural Product Analogues: Many complex natural products feature substituted aromatic rings. This compound serves as a readily available, functionalized aromatic building block for the total synthesis or derivatization of natural products. This line of research is crucial for confirming the structure of natural isolates and for creating analogues with improved potency or more favorable pharmacological profiles.

In essence, while 5-(Hydroxymethyl)-2-methoxybenzoic acid may often be a behind-the-scenes player, it is a crucial component in the synthetic chemist's toolbox, enabling the advancement of research in medicine and materials science.

Direct Synthesis Approaches

Direct synthesis approaches focus on introducing the key functional groups onto a core aromatic structure in a minimal number of steps. These methods often involve the creation and subsequent modification of related esters or the direct functionalization of benzoic acid derivatives.

Esterification is a foundational reaction in organic synthesis. The Fischer esterification, for example, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com This approach is reversible, with the forward reaction favored by using the alcohol as a solvent in large excess. masterorganicchemistry.com In the context of 5-(Hydroxymethyl)-2-methoxybenzoic acid, its corresponding methyl ester, methyl 5-(hydroxymethyl)-2-methoxybenzoate, is a key intermediate.

Once the methyl ester is synthesized, the final carboxylic acid can be obtained through a hydrolysis reaction. This transformation is typically achieved by treating the ester with a base, such as sodium hydroxide, in a solvent like methanol (B129727), followed by acidification to yield the desired product. chemicalbook.com

Table 1: Example of Ester Hydrolysis Conditions

| Reactant | Reagents | Temperature | Duration | Product | Yield | Reference |

|---|

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring via electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org This reaction typically employs an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). wikipedia.orgsigmaaldrich.com

For synthesizing analogues of 5-(Hydroxymethyl)-2-methoxybenzoic acid, a precursor like methyl 2-methoxybenzoate can undergo a formylation reaction, which is a specific type of Friedel-Crafts acylation that introduces a formyl (-CHO) group. One effective method uses urotropine and methanesulfonic acid. google.com This process yields methyl 5-formyl-2-methoxybenzoate, an important intermediate. google.com This aldehyde can then be reduced to the hydroxymethyl group to produce methyl 5-(hydroxymethyl)-2-methoxybenzoate, which is then hydrolyzed to the final acid.

Table 2: Formylation of Methyl 2-methoxybenzoate

| Reactant | Reagents | Temperature | Duration | Product | Yield | Reference |

|---|

Alkylation reactions are crucial for adding alkyl groups, such as the methyl group of the methoxy (B1213986) moiety in the target compound. In a relevant synthesis, the hydroxyl group of a phenolic precursor is methylated. For example, the synthesis of methyl 5-formyl-2-methoxybenzoate has been achieved starting from 5-formyl-2-hydroxybenzoic acid. chemicalbook.com The reaction involves methylation of both the carboxylic acid (esterification) and the hydroxyl group (O-methylation) using iodomethane and potassium carbonate in dimethylformamide. chemicalbook.com This strategy highlights how a hydroxylated benzoic acid can be a viable precursor to the desired methoxy-substituted structure.

Table 3: Synthesis via Alkylation of a Hydroxylated Precursor

| Reactant | Reagents | Solvent | Duration | Product | Yield | Reference |

|---|

Direct functionalization refers to the introduction of a functional group onto a substrate that does not have a pre-activated position. The formylation of methyl 2-methoxybenzoate to prepare methyl 5-formyl-2-methoxybenzoate serves as an excellent example of direct C-H functionalization. google.com This reaction directly installs a formyl group at the 5-position of the aromatic ring. A subsequent reduction step, for instance using diborane, can convert the formyl group into the required hydroxymethyl group, yielding methyl 5-(hydroxymethyl)-2-methoxybenzoate. chemicalbook.com The final step is the hydrolysis of the ester to the carboxylic acid.

Multi-Step Synthetic Sequences from Common Starting Materials (e.g., Salicylic Acid)

Complex molecules are often built through multi-step synthetic sequences starting from readily available and inexpensive materials like salicylic acid. A plausible pathway to 5-(Hydroxymethyl)-2-methoxybenzoic acid from salicylic acid involves several key transformations.

Esterification: Salicylic acid is first converted to its methyl ester, methyl salicylate.

Etherification: The phenolic hydroxyl group of methyl salicylate is then methylated, typically using a reagent like dimethyl sulfate, to produce methyl 2-methoxybenzoate. google.comgoogle.com

Formylation: A formyl group is introduced at the 5-position of methyl 2-methoxybenzoate using a Friedel-Crafts type reaction, such as with urotropine, to yield methyl 5-formyl-2-methoxybenzoate. google.com

Reduction: The formyl group of this intermediate is selectively reduced to a hydroxymethyl group to give methyl 5-(hydroxymethyl)-2-methoxybenzoate.

Hydrolysis: Finally, the methyl ester is hydrolyzed to afford the target molecule, 5-(Hydroxymethyl)-2-methoxybenzoic acid. chemicalbook.com

This sequence strategically builds the desired functionality step-by-step, leveraging common and well-understood reactions.

Green Chemistry Principles in Synthesis of Benzoic Acid Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com These principles are increasingly applied to the synthesis of benzoic acid derivatives to create more sustainable and environmentally friendly methods.

Key green chemistry principles applicable to these syntheses include:

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. sciepub.com For instance, selenium-containing catalysts have been used with hydrogen peroxide for the green oxidation of aldehydes to carboxylic acids. mdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: There is growing interest in producing key chemical building blocks, such as benzoic acid derivatives, from renewable biomass sources instead of petrochemicals. rsc.org For example, a green route for producing salicylic acid from biomass-derived 2-furoic acid has been developed. researchgate.net

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. skpharmteco.com Designing synthetic routes that use selective catalysts can often eliminate the need for protection and deprotection steps.

By incorporating these principles, the synthesis of compounds like 5-(Hydroxymethyl)-2-methoxybenzoic acid can be made more efficient and sustainable.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(hydroxymethyl)-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRWKHMYFZHJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10286-57-4 | |

| Record name | 5-(HYDROXYMETHYL)-2-METHOXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of 5 Hydroxymethyl 2 Methoxybenzoic Acid

Reactions Involving the Hydroxymethyl Group

The benzylic alcohol functionality of the hydroxymethyl group is a key site for various chemical modifications, including esterification, alkylation, and oxidation.

Esterification Reactions

The hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid or promoted by coupling agents. For instance, esterification can be achieved by reacting 5-(hydroxymethyl)-2-methoxybenzoic acid with an appropriate acyl chloride or carboxylic acid anhydride (B1165640) in the presence of a base. Another common method is the Fischer esterification, which involves heating the compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. usm.mygoogle.com The use of microwave-assisted organic synthesis (MAOS) has been shown to accelerate esterification reactions, often leading to higher yields in shorter reaction times. usm.my

Specialized esterification techniques, such as the Mitsunobu reaction, can also be employed. This reaction allows for the esterification of alcohols with carboxylic acids under mild conditions using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate like diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). medcraveonline.com

Table 1: Examples of Esterification Reactions Data derived from various sources covering general esterification methods.

| Reactant | Reagent/Catalyst | Product |

| Carboxylic Acid | Alcohol, H₂SO₄ (cat.) | Ester |

| Alcohol | Acyl Halide, Pyridine | Ester |

| Alcohol | Carboxylic Anhydride | Ester |

| Alcohol | Carboxylic Acid, DCC, DMAP | Ester |

Alkylation Reactions

Alkylation of the hydroxymethyl group results in the formation of ether derivatives. This transformation is typically carried out under basic conditions, where the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile. The resulting alkoxide can react with an alkyl halide or another suitable electrophile to yield the corresponding ether. The choice of base and solvent is crucial for the success of the reaction and to minimize side reactions.

Selective Oxidation to Aldehydes or Carboxylic Acids

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to the corresponding aldehyde, 2-methoxy-5-formylbenzoic acid, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose.

Further oxidation of the hydroxymethyl group, or the intermediate aldehyde, yields the dicarboxylic acid, 2-methoxyterephthalic acid. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically employed for this transformation. nih.govresearchgate.netresearchgate.net In recent years, catalytic aerobic oxidation methods using metal nanoparticles, such as gold or ruthenium supported on various materials, have been developed as more environmentally friendly alternatives. nih.govresearchgate.net These reactions often proceed under milder conditions and can exhibit high selectivity. nih.gov The mechanism of these oxidations can be complex, and in some cases, it has been shown that the oxygen atoms incorporated into the product originate from water rather than molecular oxygen. researchgate.net

Reactions Involving the Methoxy (B1213986) Group

The methoxy group, an ether functionality, can undergo cleavage to reveal a phenolic hydroxyl group.

Demethylation and Ether Cleavage to Hydroxyl Groups

The cleavage of the aryl methyl ether is a key transformation, converting the methoxy group into a hydroxyl group to yield 5-(hydroxymethyl)-2-hydroxybenzoic acid. This reaction typically requires harsh conditions and strong reagents. rsc.org Common methods involve the use of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), which proceed via a nucleophilic substitution mechanism. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgopenstax.org The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophile (bromide or iodide ion) attacks the methyl group in an SN2 reaction, displacing the phenol. masterorganicchemistry.comopenstax.org

Lewis acids, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), are also highly effective for cleaving aryl methyl ethers. google.com Alternative methods under milder conditions have been developed, such as using acidic concentrated lithium bromide (ACLB), which has been shown to effectively demethylate various lignin-derived aromatic compounds. rsc.org The presence of the adjacent carboxylic acid group in 2-methoxybenzoic acid derivatives can facilitate demethylation through intramolecular protonation of the methoxy oxygen, forming a stable six-membered ring intermediate that accelerates the reaction. rsc.orgresearchgate.net

Table 2: Reagents for O-Demethylation of Aryl Methyl Ethers Data compiled from studies on various methoxybenzoic acid derivatives. rsc.orggoogle.comthieme-connect.com

| Reagent | Conditions |

| Hydrobromic Acid (HBr) | High Temperature |

| Hydroiodic Acid (HI) | High Temperature |

| Boron Tribromide (BBr₃) | Dichloromethane |

| Aluminum Chloride (AlCl₃) | Organic Solvent |

| Acidic Concentrated Lithium Bromide (ACLB) | 1.5 M HCl, 110 °C |

| Piperazine | Dimethylacetamide (DMA) |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the methoxy group on an aromatic ring is generally difficult due to the high electron density of the benzene (B151609) ring and the poor leaving group nature of the methoxide (B1231860) ion. Such reactions are not common for simple aryl ethers unless the aromatic ring is activated by strongly electron-withdrawing groups in the ortho or para positions. In the case of 5-(hydroxymethyl)-2-methoxybenzoic acid, the ring is not sufficiently activated for this type of reaction to occur under standard nucleophilic aromatic substitution conditions. However, specific methods have been reported for the dealkylation of o-alkoxybenzoic acids using aliphatic amines as nucleophiles in aprotic dipolar solvents, which represents a specialized form of nucleophilic attack on the methyl group rather than the aromatic ring. thieme-connect.com

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Decarboxylation Processes of Benzoic Acid Derivatives

Decarboxylation is the removal of the carboxyl group as carbon dioxide. For aromatic carboxylic acids, this reaction is typically challenging and requires harsh conditions, such as high temperatures and the presence of a catalyst. The stability of the resulting aryl anion or aryl radical intermediate is a key factor. The presence of the electron-donating methoxy and hydroxymethyl groups on the benzene ring of 5-(Hydroxymethyl)-2-methoxybenzoic acid would likely make decarboxylation more difficult compared to benzoic acids with electron-withdrawing substituents.

Hypothetical Decarboxylation Conditions:

| Catalyst/Reagent | Conditions | Expected Product |

| Copper powder in quinoline | High temperature (e.g., >200 °C) | 4-(Hydroxymethyl)anisole |

| Strong acids or bases | High temperature and pressure | 4-(Hydroxymethyl)anisole |

Amidation and Esterification to Form Novel Derivatives

Amidation and esterification are common reactions of carboxylic acids, leading to the formation of amides and esters, respectively. These reactions typically involve the activation of the carboxylic acid followed by nucleophilic attack by an amine or an alcohol.

Esterification: The formation of an ester from 5-(Hydroxymethyl)-2-methoxybenzoic acid can be achieved through several methods:

Fischer-Speier Esterification: This acid-catalyzed reaction with an alcohol is a common method. However, the steric hindrance from the ortho-methoxy group might reduce the reaction rate.

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt followed by reaction with an alkyl halide.

Coupling Reagents: Use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid for reaction with an alcohol.

Amidation: Similar to esterification, amidation can be performed using various techniques:

Direct Thermal Amidation: Heating the carboxylic acid with an amine at high temperatures, with removal of water.

Coupling Reagents: DCC, EDC, or other peptide coupling reagents are effective for forming amide bonds under milder conditions.

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with an amine.

Table of Potential Ester and Amide Derivatives:

| Reagent | Reaction Type | Potential Product Name |

| Methanol (B129727), H₂SO₄ | Fischer Esterification | Methyl 5-(hydroxymethyl)-2-methoxybenzoate |

| Benzyl (B1604629) alcohol, DCC | Steglich Esterification | Benzyl 5-(hydroxymethyl)-2-methoxybenzoate |

| Aniline, EDC | Amidation | N-phenyl-5-(hydroxymethyl)-2-methoxybenzamide |

| Ammonia, heat | Thermal Amidation | 5-(Hydroxymethyl)-2-methoxybenzamide |

Regioselective and Chemoselective Transformations of Functional Groups

5-(Hydroxymethyl)-2-methoxybenzoic acid possesses three distinct functional groups: a carboxylic acid, a primary alcohol (hydroxymethyl), and a methoxy group attached to an aromatic ring. This polyfunctionality allows for the possibility of regioselective and chemoselective reactions, where one functional group reacts in preference to others.

Chemoselectivity:

Protection of the Hydroxymethyl Group: The primary alcohol can be selectively protected, for example, as a silyl (B83357) ether (e.g., using TBDMSCl) or a benzyl ether, allowing for subsequent reactions on the carboxylic acid group without interference.

Selective Reduction: The carboxylic acid is generally more difficult to reduce than the hydroxymethyl group (which is already in its reduced form). Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the carboxylic acid to a primary alcohol, yielding 2-methoxy-5-(hydroxymethyl)benzyl alcohol.

Selective Oxidation: The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane, without affecting the other functional groups.

Regioselectivity:

Applications of 5 Hydroxymethyl 2 Methoxybenzoic Acid As a Synthetic Intermediate and Molecular Scaffold

Role as a Building Block for Complex Organic Molecules

The utility of 5-(Hydroxymethyl)-2-methoxybenzoic acid as a building block stems from the orthogonal reactivity of its functional groups. The carboxylic acid and hydroxymethyl (alcohol) groups can be selectively reacted, while the methoxy (B1213986) group electronically influences the aromatic ring, directing further substitutions. This structural arrangement allows it to serve as a versatile scaffold for the construction of intricate molecular architectures.

The presence of both an acidic carboxyl group and a primary alcohol allows for sequential or selective reactions. For instance, the carboxylic acid can be converted into esters, amides, or acid chlorides, while the hydroxymethyl group can be oxidized to an aldehyde or engaged in ether or ester linkages. This multi-functionality is a key attribute for its use in creating complex molecules with specific three-dimensional arrangements.

Substituted benzoic acids are fundamental components in the synthesis of a wide range of biologically active molecules, including flavones and their derivatives, which exhibit antioxidant and anti-inflammatory properties. researchgate.net Similarly, hydroxylated compounds are valuable starting materials for synthesizing diverse, biologically active scaffolds. The structure of 5-(Hydroxymethyl)-2-methoxybenzoic acid provides a ready-made framework that can be elaborated into more complex pharmaceutical or specialty chemical targets.

Precursor in the Synthesis of Diverse Chemical Entities

As a precursor, 5-(Hydroxymethyl)-2-methoxybenzoic acid can be chemically transformed into a variety of other useful intermediates. The functional groups can be modified to introduce new reactive sites or to build out different molecular frameworks.

Key Transformations and Resulting Entities:

| Functional Group | Transformation | Resulting Entity/Functionality |

| Hydroxymethyl | Oxidation | Formyl (aldehyde) group, leading to 5-Formyl-2-methoxybenzoic acid derivatives. |

| Carboxylic Acid | Esterification / Amidation | Esters and amides with varied properties and further reactivity. |

| Aromatic Ring | Electrophilic Substitution | Introduction of nitro, halogen, or alkyl groups, guided by the existing methoxy and hydroxymethyl substituents. |

For example, oxidation of the hydroxymethyl group would yield 5-formyl-2-methoxybenzoic acid, an intermediate that can participate in reactions such as reductive amination, Wittig reactions, or the formation of Schiff bases. The synthesis of the kinase inhibitor Bosutinib, for instance, starts from a related compound, 3-methoxy-4-hydroxybenzoic acid, and proceeds through multiple steps including nitration, reduction, and cyclization, demonstrating the utility of such substituted benzoic acids as precursors in pharmaceutical manufacturing. mdpi.com

Utilization in the Development of Functional Materials (e.g., Liquid Crystalline Phases)

The development of functional materials, particularly liquid crystals, often relies on molecules that possess a rigid core structure combined with flexible peripheral groups. Benzoic acid derivatives are frequently used as the central, rigid component in thermotropic liquid crystals.

The structure of 5-(Hydroxymethyl)-2-methoxybenzoic acid is analogous to molecules known to form liquid crystalline phases. For example, bent-shaped liquid crystals have been synthesized using 3-hydroxybenzoic acid as the central core. researchgate.net The key features contributing to this behavior are the rigid phenyl ring and the ability to form intermolecular hydrogen bonds via the carboxylic acid group, which often leads to the formation of dimeric structures. These dimers create the elongated, rod-like shape (calamitic) or bent shape that encourages the formation of nematic or smectic liquid crystal phases upon heating.

While direct studies incorporating 5-(Hydroxymethyl)-2-methoxybenzoic acid into liquid crystals are not prominent, its structural characteristics—a rigid aromatic core with functional groups capable of hydrogen bonding and further modification—make it a strong candidate for use as a mesogenic (liquid crystal-forming) core or a precursor to more complex liquid crystalline molecules.

Intermediate in Agrochemical and Specialty Chemical Formulations

In the agrochemical industry, complex organic molecules are essential for creating new herbicides, pesticides, and fungicides with high efficacy and specificity. Substituted benzoic acids and their derivatives are important intermediates in this sector. For instance, certain 5-hydroxy-4-methoxy-2-nitrobenzoic acid compounds are noted as useful raw materials and synthetic intermediates for both pharmaceuticals and agricultural chemicals. google.com

Furthermore, prenylated derivatives of p-hydroxybenzoic acid have demonstrated molluscicidal and antibacterial activities, highlighting the potential of this class of compounds in agrochemical applications. nih.gov Given its functionalized structure, 5-(Hydroxymethyl)-2-methoxybenzoic acid can serve as an intermediate in the synthesis of such active ingredients or in the formulation of specialty chemicals where precise molecular architecture is required.

Application in Linker Chemistry for Solid-Phase Synthesis

Solid-phase synthesis is a cornerstone of modern combinatorial chemistry and peptide synthesis, enabling the rapid production of large libraries of molecules. This technique relies on "linkers," which are bifunctional molecules that attach the initial substrate to an insoluble polymer support.

The structure of 5-(Hydroxymethyl)-2-methoxybenzoic acid is highly analogous to several well-established linkers used in solid-phase synthesis. The key feature is the benzyl (B1604629) alcohol moiety (a hydroxymethyl group on a benzene (B151609) ring), which can be esterified to anchor a carboxylic acid from the first building block (e.g., an amino acid) to the resin.

Comparison with Standard Solid-Phase Synthesis Linkers:

| Linker Name | Core Structure | Key Features |

| Wang Linker | 4-Hydroxy-methylphenoxyacetic acid | Acid-labile linker, cleaved by trifluoroacetic acid (TFA). combichemistry.com |

| HMBA Linker | 4-(Hydroxymethyl)benzoic acid | Allows for cleavage to produce peptide methyl esters. sigmaaldrich.com |

| SASRIN Linker | 4-(Hydroxymethyl)-3-methoxyphenoxyacetic acid | A more acid-labile version of the Wang linker; the methoxy group stabilizes the carbocation formed during cleavage. combichemistry.com |

| 5-(Hydroxymethyl)-2-methoxybenzoic acid | 5-(Hydroxymethyl)-2-methoxybenzoic acid | Contains the requisite hydroxymethyl group for attachment. The methoxy group can modulate the acid lability of the benzyl ester bond, similar to the SASRIN linker. |

The hydroxymethyl group of 5-(Hydroxymethyl)-2-methoxybenzoic acid can be attached to a support resin, and its carboxylic acid group can then be coupled to the first synthetic unit. Alternatively, the molecule's carboxylic acid can be anchored to an amine-functionalized resin, leaving the hydroxymethyl group available for attaching the substrate. The presence and position of the methoxy group can influence the conditions required for the final cleavage of the synthesized molecule from the solid support, offering a way to fine-tune the synthesis strategy. combichemistry.comdtu.dk This makes it a potential candidate for creating novel linkers with tailored cleavage properties for the synthesis of complex peptides, small molecules, and other oligomers. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and bond vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-(Hydroxymethyl)-2-methoxybenzoic acid is expected to be rich with characteristic absorption bands corresponding to its carboxylic acid, alcohol, methoxy (B1213986), and substituted aromatic functionalities. The most indicative vibrations would arise from the O-H, C=O, C-O, and C-H bonds.

A key feature would be the very broad absorption band for the carboxylic acid O-H stretching vibration, typically observed between 2500 and 3300 cm⁻¹. docbrown.info This broadening is a result of strong intermolecular hydrogen bonding. Superimposed on this broad band would be the C-H stretching vibrations from the aromatic ring and the methylene (B1212753) group of the hydroxymethyl substituent. The O-H stretch of the primary alcohol is expected as a distinct, moderately broad band around 3200-3500 cm⁻¹.

The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to produce a strong, sharp absorption band in the region of 1680-1710 cm⁻¹. docbrown.inforesearchgate.net The exact position is influenced by conjugation with the aromatic ring and hydrogen bonding. Other significant bands include the C-O stretching vibrations for the carboxylic acid, alcohol, and ether linkages, which are expected between 1000 and 1320 cm⁻¹. docbrown.infoquora.com Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. researchgate.net

Predicted FT-IR Spectral Data for 5-(Hydroxymethyl)-2-methoxybenzoic acid

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3500 - 3200 | Medium, Broad | O-H Stretch | Hydroxymethyl Group |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| 2950 - 2850 | Medium | C-H Stretch | Methoxy & Methylene |

| 1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1610 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1470 - 1430 | Medium | C-H Bend | Methylene & Methyl |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid / Ether |

| 1250 - 1000 | Medium-Strong | C-O Stretch | Alcohol / Ether |

| 960 - 900 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For 5-(Hydroxymethyl)-2-methoxybenzoic acid, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the benzene (B151609) ring, often observed around 1600 cm⁻¹, is typically a prominent feature in Raman spectra of benzoic acid derivatives. ias.ac.inias.ac.in

Unlike in FT-IR, the C=O stretching vibration is generally weaker in Raman spectra. researchgate.net However, vibrations associated with the C-C framework of the aromatic ring and the C-CH₂ and C-OCH₃ bonds would be readily observable. The FT-Raman technique is particularly useful for studying solid samples and can provide insight into the crystalline structure and intermolecular interactions. ias.ac.in

Predicted FT-Raman Spectral Data for 5-(Hydroxymethyl)-2-methoxybenzoic acid

| Predicted Raman Shift (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100 - 3050 | Medium | C-H Stretch | Aromatic Ring |

| 2950 - 2850 | Medium | C-H Stretch | Methoxy & Methylene |

| 1615 - 1590 | Strong | C=C Ring Stretch (symmetric) | Aromatic Ring |

| 1280 - 1240 | Medium | C-O-C Stretch | Methoxy Ether |

| 1050 - 1000 | Strong | Ring Breathing Mode | Substituted Benzene |

| 850 - 750 | Medium | C-H Bend (out-of-plane) | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 5-(Hydroxymethyl)-2-methoxybenzoic acid would provide distinct signals for each type of non-equivalent proton. The spectrum is expected to show signals for the carboxylic acid proton, the aromatic protons, the methylene protons of the hydroxymethyl group, the alcohol proton, and the methoxy protons.

The carboxylic acid proton is highly deshielded and would appear as a broad singlet far downfield, typically in the range of 10-13 ppm. The exact chemical shift can be highly dependent on the solvent and concentration. The three aromatic protons would appear in the aromatic region (6.8-8.2 ppm). Due to the substitution pattern, they would likely present as a complex splitting pattern, but can be predicted as a doublet, a doublet of doublets, and another doublet.

The methylene protons (-CH₂-) of the hydroxymethyl group are expected to appear as a singlet around 4.5-4.7 ppm. The adjacent hydroxyl proton (-OH) would likely be a broad singlet, and its position can vary depending on solvent and temperature. The methoxy group (-OCH₃) protons would give a sharp singlet, typically around 3.8-4.0 ppm. chemicalbook.comchemicalbook.com

Predicted ¹H NMR Spectral Data for 5-(Hydroxymethyl)-2-methoxybenzoic acid

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| 7.8 - 8.0 | Doublet | 1H | Aromatic H |

| 7.3 - 7.5 | Doublet of Doublets | 1H | Aromatic H |

| 6.9 - 7.1 | Doublet | 1H | Aromatic H |

| 4.5 - 5.0 | Broad Singlet | 1H | -CH₂OH |

| 4.5 - 4.7 | Singlet | 2H | -CH₂OH |

| 3.8 - 4.0 | Singlet | 3H | -OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For 5-(Hydroxymethyl)-2-methoxybenzoic acid, nine distinct signals are expected, one for each unique carbon atom.

The carbonyl carbon of the carboxylic acid is the most deshielded and would appear significantly downfield, typically between 165 and 175 ppm. rsc.org The six aromatic carbons would resonate in the range of 110-160 ppm. The carbons directly attached to oxygen (C2 and C5, based on IUPAC numbering of the benzoic acid) will be the most downfield in this region. The methylene carbon of the hydroxymethyl group is expected around 60-65 ppm, and the methoxy carbon should appear around 55-60 ppm. rsc.org

Predicted ¹³C NMR Spectral Data for 5-(Hydroxymethyl)-2-methoxybenzoic acid

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 165 - 175 | C=O (Carboxylic Acid) |

| 155 - 160 | C-OCH₃ (Aromatic) |

| 135 - 145 | C-CH₂OH (Aromatic) |

| 130 - 135 | Aromatic CH |

| 120 - 125 | C-COOH (Aromatic) |

| 115 - 120 | Aromatic CH |

| 110 - 115 | Aromatic CH |

| 60 - 65 | -CH₂OH |

| 55 - 60 | -OCH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 5-(Hydroxymethyl)-2-methoxybenzoic acid through analysis of its fragmentation patterns. The molecular weight of 5-(Hydroxymethyl)-2-methoxybenzoic acid is 182.17 g/mol . In mass spectrometric analysis, this compound would be expected to show a molecular ion peak corresponding to this mass.

General fragmentation patterns for benzoic acid derivatives often involve characteristic losses of small molecules. For carboxylic acids, a common fragmentation is the loss of a hydroxyl radical (M-17) or a carboxyl group (M-45) oup.com. Aromatic compounds, due to their stable structure, tend to show strong molecular ion peaks oup.com. For methoxybenzoic acids, fragmentation may involve the loss of a methyl group followed by carbon monoxide, or the loss of a methoxy group metabolomicsworkbench.org. The presence of the hydroxymethyl group introduces additional fragmentation pathways, such as the loss of formaldehyde (B43269) (CH₂O, 30 Da).

A plausible fragmentation pathway for 5-(Hydroxymethyl)-2-methoxybenzoic acid would likely initiate with the loss of the carboxyl group (CO₂H), a common fragmentation for benzoic acids, or the loss of water from the hydroxymethyl and carboxyl groups. Subsequent fragmentation could involve the loss of the methoxy group or formaldehyde from the hydroxymethyl substituent.

Table 1: Predicted Mass Spectrometry Fragmentation for 5-(Hydroxymethyl)-2-methoxybenzoic acid

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Plausible Neutral Loss |

| [M]⁺ | 182 | - |

| [M-H₂O]⁺ | 164 | Loss of water |

| [M-OCH₃]⁺ | 151 | Loss of a methoxy radical |

| [M-CO₂H]⁺ | 137 | Loss of the carboxyl group |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of 5-(Hydroxymethyl)-2-methoxybenzoic acid, as it combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures or for confirming the identity of the compound in a sample.

In a typical reversed-phase LC-MS analysis of benzoic acid derivatives, a C18 column is often employed unipi.it. The mobile phase usually consists of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) buffer to control pH and improve ionization) and an organic modifier like acetonitrile (B52724) or methanol (B129727) unipi.it. The gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate compounds with varying polarities.

For 5-(Hydroxymethyl)-2-methoxybenzoic acid, electrospray ionization (ESI) in negative ion mode would be highly effective, as the carboxylic acid group readily deprotonates to form [M-H]⁻ ions. The mass spectrometer would then detect the corresponding mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can be further utilized to induce fragmentation of the parent ion, providing structural confirmation. A characteristic fragmentation in MS/MS for hydroxybenzoic acids is the neutral loss of CO₂ (44 Da) unipi.it.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of 5-(Hydroxymethyl)-2-methoxybenzoic acid. However, due to the polarity and low volatility of the carboxylic acid and hydroxyl groups, derivatization is typically required before analysis. Silylation, for instance with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to convert the acidic proton and the hydroxyl proton into less polar trimethylsilyl (B98337) (TMS) ethers and esters, making the compound more volatile and suitable for GC analysis.

The derivatized compound can then be separated on a nonpolar or medium-polarity capillary column, such as one coated with 5%-phenyl-95%-dimethylpolysiloxane. The mass spectrometer then detects the derivatized molecule and its fragments. The fragmentation pattern of the TMS derivative would show characteristic ions corresponding to the loss of TMS groups and other fragments of the original molecule. For example, the analysis of methoxy methyl benzoic acid esters by GC-MS has shown characteristic fragmentation patterns that allow for the identification of different isomers oup.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. For p-hydroxybenzoic acid, absorption bands are located in the region of 200 to 400 nm nist.gov. The exact position and intensity of these bands are influenced by the nature and position of the substituents on the benzene ring.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation and purity assessment of 5-(Hydroxymethyl)-2-methoxybenzoic acid.

High-performance liquid chromatography (HPLC) is the premier method for determining the purity of 5-(Hydroxymethyl)-2-methoxybenzoic acid and for its quantification. Reversed-phase HPLC is the most common mode used for benzoic acid derivatives.

A typical HPLC setup would involve a C18 or a similar nonpolar stationary phase. The mobile phase would likely be a mixture of an acidified aqueous solution (e.g., water with formic or acetic acid) and an organic solvent such as acetonitrile or methanol upb.ro. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column. Detection is commonly performed using a UV detector set at a wavelength corresponding to one of the absorption maxima of the compound. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification when compared to a standard. The purity is assessed by the presence of a single major peak, with the area of any other peaks representing impurities.

Table 2: General HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of 5-(Hydroxymethyl)-2-methoxybenzoic acid, often used to monitor the progress of a chemical reaction or to get a preliminary assessment of purity.

For the separation of benzoic acid derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents of varying polarities. The choice of the mobile phase is critical for achieving good separation. A more polar mobile phase will cause the compound to move further up the plate, resulting in a higher Retention Factor (Rf) value ekb.eg. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front ekb.eg. For a relatively polar compound like 5-(Hydroxymethyl)-2-methoxybenzoic acid, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or methanol) would likely provide good separation researchgate.netpsu.edu. Visualization of the spots can be achieved under UV light (if the compound is UV active) or by using a staining reagent psu.edu.

Computational and Theoretical Investigations of 5 Hydroxymethyl 2 Methoxybenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govnih.gov This method is favored for its balance of accuracy and computational efficiency, making it well-suited for the analysis of moderately sized organic molecules like 5-(Hydroxymethyl)-2-methoxybenzoic acid. DFT calculations can predict a wide range of molecular properties by approximating the electron density of the system.

The first step in a theoretical investigation is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For 5-(Hydroxymethyl)-2-methoxybenzoic acid, this involves finding the optimal bond lengths, bond angles, and dihedral angles. These calculations are often performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for organic molecules. nih.gov

Conformational analysis is particularly important for 5-(Hydroxymethyl)-2-methoxybenzoic acid due to the presence of rotatable bonds associated with the methoxy (B1213986), hydroxymethyl, and carboxylic acid groups. Different spatial arrangements, or conformers, of these groups can have varying energies, and identifying the global minimum energy conformer is key to understanding the molecule's preferred shape. semanticscholar.orgnih.gov The stability of different conformers is often influenced by intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the oxygen of the methoxy group, or steric hindrance between the substituents on the benzene (B151609) ring. semanticscholar.org Potential energy surface (PES) scans can be performed by systematically rotating specific dihedral angles to map out the energy landscape and identify all low-energy conformers. nih.gov

Below is a table of predicted geometric parameters for the optimized structure of 5-(Hydroxymethyl)-2-methoxybenzoic acid, based on DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-COOH | 1.49 Å |

| C=O | 1.22 Å | |

| C-OH | 1.35 Å | |

| C-OCH3 | 1.37 Å | |

| O-CH3 | 1.43 Å | |

| C-CH2OH | 1.51 Å | |

| C-OH (hydroxymethyl) | 1.43 Å | |

| Bond Angle | C-C-COOH | 121° |

| O=C-OH | 123° | |

| C-O-CH3 | 118° | |

| C-C-CH2OH | 120° | |

| Dihedral Angle | C-C-O-H (carboxylic acid) | ~0° or ~180° |

Note: These values are representative and would be determined with high precision in a dedicated computational study.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of 5-(Hydroxymethyl)-2-methoxybenzoic acid. These calculations are based on the second derivatives of the energy with respect to atomic displacements and provide the frequencies of the normal modes of vibration. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. asianpubs.orgijtsrd.com

The predicted vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation effects. To improve the agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor. The theoretical spectra can then be compared with experimentally recorded FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific functional groups. ijtsrd.com For 5-(Hydroxymethyl)-2-methoxybenzoic acid, characteristic vibrational modes would include the O-H stretch of the carboxylic acid and hydroxymethyl groups, the C=O stretch of the carboxylic acid, C-O stretches of the ether and alcohol, and various aromatic C-H and C-C vibrations. asianpubs.org

The following table presents a selection of predicted vibrational frequencies for key functional groups in 5-(Hydroxymethyl)-2-methoxybenzoic acid.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3500 (monomer), ~2500-3300 (dimer) |

| O-H Stretch | Hydroxymethyl | ~3650 |

| C-H Stretch | Aromatic | ~3000-3100 |

| C-H Stretch | Methoxy/Hydroxymethyl | ~2850-2950 |

| C=O Stretch | Carboxylic Acid | ~1750 |

| C-C Stretch | Aromatic Ring | ~1400-1600 |

| C-O Stretch | Ether/Carboxylic Acid/Alcohol | ~1050-1300 |

Note: These are approximate frequency ranges and would be precisely calculated in a computational study.

The electronic properties of 5-(Hydroxymethyl)-2-methoxybenzoic acid can be elucidated through an analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov The spatial distribution of the HOMO and LUMO can also provide insights into the regions of the molecule that are most likely to be involved in chemical reactions. For 5-(Hydroxymethyl)-2-methoxybenzoic acid, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the substituents due to their electron-donating nature, while the LUMO may be distributed over the carboxylic acid group and the aromatic ring.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which further quantify the molecule's reactivity. scribd.com

| Electronic Property | Definition | Predicted Significance for 5-(Hydroxymethyl)-2-methoxybenzoic acid |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Relates to chemical reactivity and stability |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Measures the ability to attract electrons |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Measures resistance to change in electron distribution |

Molecular Dynamics (MD) Simulations

While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of 5-(Hydroxymethyl)-2-methoxybenzoic acid over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent.

For 5-(Hydroxymethyl)-2-methoxybenzoic acid, MD simulations could be employed to investigate its behavior in aqueous solution. This would involve placing the molecule in a box of simulated water molecules and observing its trajectory over a period of nanoseconds. Such simulations could reveal important information about the hydration of the molecule, the stability of intramolecular hydrogen bonds in the presence of a solvent, and the formation of intermolecular hydrogen bonds with water molecules. This information is valuable for understanding how the molecule behaves in a biological or chemical system.

Quantum Chemical Calculations for Molecular Parameter Determination

Beyond DFT, other quantum chemical methods can be applied to determine various molecular parameters of 5-(Hydroxymethyl)-2-methoxybenzoic acid with high accuracy. For instance, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally expensive, can provide even more accurate geometries and energies, serving as benchmarks for DFT results. researchgate.net

These high-level calculations are also crucial for determining properties that are sensitive to electron correlation effects. This includes the calculation of dipole moments, polarizability, and hyperpolarizability, which describe how the molecule's electron cloud responds to an external electric field. These parameters are important for understanding the molecule's interactions with electromagnetic radiation and its potential applications in nonlinear optics.

Prediction and Analysis of Advanced Molecular Properties

Computational methods are increasingly used to predict a wide range of advanced molecular properties that are relevant to various applications. nih.govnih.gov For 5-(Hydroxymethyl)-2-methoxybenzoic acid, these could include:

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting how the molecule will interact with other molecules, such as identifying sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule. It can be used to quantify the strength of intramolecular interactions, such as hyperconjugation and hydrogen bonding, and to analyze charge delocalization within the molecule.

ADME Properties: Computational models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. These predictions are valuable in the early stages of drug discovery to assess the potential of a compound to be a viable drug candidate.

These advanced computational analyses provide a more complete understanding of the chemical and physical properties of 5-(Hydroxymethyl)-2-methoxybenzoic acid, guiding further experimental work and potential applications.

Polarisability and Hyperpolarisability (Non-Linear Optical Properties)

The response of a molecule's electron cloud to an external electric field is described by its polarisability (α) and hyperpolarisability (β). These properties are fundamental to the field of non-linear optics (NLO), which involves materials that alter the properties of light passing through them. Molecules with significant hyperpolarisability values are sought after for applications in optical data storage, telecommunications, and frequency conversion.

Theoretical calculations, often performed using DFT methods, can predict these NLO properties. The polarisability and hyperpolarisability are tensor quantities, but often the average values (α₀) and the total first hyperpolarisability (β_tot) are used to characterize a molecule's NLO potential. For a molecule like 5-(Hydroxymethyl)-2-methoxybenzoic acid, the presence of both electron-donating groups (methoxy and hydroxymethyl) and an electron-withdrawing group (carboxylic acid) attached to a π-conjugated system (the benzene ring) can lead to significant intramolecular charge transfer, a key requirement for a high NLO response. The delocalization of π-electrons across the aromatic ring enhances the mobility of the electron cloud, contributing to larger polarisability and hyperpolarisability values. Computational studies on similar substituted benzoic acids have demonstrated that the nature and position of substituents dramatically influence the NLO properties.

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule, indicating its overall polarity. |

| Average Polarisability | α₀ | The isotropic average of the linear polarisability tensor, representing the molecule's ability to form an induced dipole moment in an electric field. |

| Anisotropy of Polarisability | Δα | A measure of the deviation from spherical symmetry of the polarisability tensor. |

| Total First Hyperpolarisability | β_tot | The magnitude of the first hyperpolarisability vector, which quantifies the second-order non-linear optical response of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate electrostatic potential. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate or neutral potential.

For 5-(Hydroxymethyl)-2-methoxybenzoic acid, the MEP map would reveal distinct regions of reactivity. The most negative potential (red) is expected to be localized around the oxygen atoms of the carboxylic acid and hydroxyl groups, due to their high electronegativity and lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the most positive potential (blue) would be found around the acidic hydrogen of the carboxylic acid group and the hydrogen of the hydroxymethyl group, making them susceptible to attack by nucleophiles and prime candidates for hydrogen bond donation. The aromatic ring would exhibit a region of negative potential above and below the plane, characteristic of π-electron systems.

| Color Region | Potential | Electron Density | Predicted Reactivity |

|---|---|---|---|

| Red | Negative | High (Electron-rich) | Site for electrophilic attack; hydrogen bond acceptor. |

| Blue | Positive | Low (Electron-poor) | Site for nucleophilic attack; hydrogen bond donor. |

| Green/Yellow | Near Zero | Neutral | Region of low reactivity. |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique that reveals and visualizes the nature and strength of weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for determining molecular conformation, crystal packing, and supramolecular assembly. mdpi.comresearchgate.net The analysis is based on the electron density and its derivatives, particularly the Reduced Density Gradient (RDG).

NCI plots typically show large, colored isosurfaces in regions of significant non-covalent interactions. The color of the isosurface indicates the type of interaction: blue for strong, attractive interactions like hydrogen bonds; green for weak, attractive van der Waals interactions; and red for repulsive interactions, such as steric clashes. In the case of 5-(Hydroxymethyl)-2-methoxybenzoic acid, NCI analysis would be particularly insightful for studying its dimeric form, which is common for carboxylic acids. Strong hydrogen bonds (blue isosurfaces) would be expected between the carboxylic acid groups of two molecules. Additional weaker hydrogen bonds involving the hydroxymethyl group and potential C-H···O interactions could also be identified. Van der Waals interactions (green isosurfaces) would be prominent on the surfaces of the benzene rings, contributing to stacking interactions.

| Isosurface Color | Sign of λ₂ | Interaction Type | Example |

|---|---|---|---|

| Blue | Negative (λ₂ < 0) | Strong, attractive (e.g., Hydrogen Bonds) | O-H···O interactions in carboxylic acid dimers. |

| Green | Near Zero (λ₂ ≈ 0) | Weak, attractive (e.g., van der Waals) | π-π stacking between benzene rings. |

| Red | Positive (λ₂ > 0) | Repulsive (e.g., Steric Clash) | Repulsion within sterically crowded ring systems. |

Fukui Function and Reactivity Descriptor Analysis

Fukui functions and other conceptual DFT-based reactivity descriptors provide a quantitative measure of a molecule's reactivity at specific atomic sites. mdpi.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. faccts.denih.gov It helps to identify the most likely sites for electrophilic, nucleophilic, and radical attacks.

f⁺(r) : Predicts sites for nucleophilic attack (where an electron is added).

f⁻(r) : Predicts sites for electrophilic attack (where an electron is removed).

f⁰(r) : Predicts sites for radical attack.

For 5-(Hydroxymethyl)-2-methoxybenzoic acid, Fukui function analysis would likely identify the carbonyl carbon of the carboxylic acid as a primary site for nucleophilic attack (high f⁺(r)). The oxygen atoms and certain carbons in the aromatic ring would be predicted as sites for electrophilic attack (high f⁻(r)). mdpi.com

| Descriptor | Symbol | Formula | Interpretation |

|---|---|---|---|

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency; related to electronegativity (χ = -μ). |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration. |

| Global Softness | S | 1 / (2η) | The inverse of hardness; a measure of reactivity. |

| Electrophilicity Index | ω | μ² / (2η) | The ability of a molecule to accept electrons. nih.gov |

Solvent Effect Studies Utilizing Continuum Solvation Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models are a computationally efficient way to study these effects by representing the solvent as a continuous dielectric medium rather than individual molecules. wikipedia.orgacs.org Popular models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). acs.org

These models create a cavity in the dielectric continuum that corresponds to the size and shape of the solute molecule. The solute is then allowed to polarize the surrounding dielectric, and this polarization, in turn, creates a reaction field that interacts with the solute. This approach allows for the calculation of solvation free energies and the study of how solvent polarity affects molecular geometry, electronic properties, and reaction pathways. For 5-(Hydroxymethyl)-2-methoxybenzoic acid, these models could be used to predict its solubility in various solvents, the pKa of its carboxylic acid group, and the stability of different conformers in polar versus non-polar media. For instance, in a polar solvent like water, the charge separation in the molecule would likely be enhanced, and intermolecular hydrogen bonding with the solvent would be significant. In some cases, augmenting the continuum model with a few explicit solvent molecules in the first solvation shell can provide a more accurate description, especially for species with localized charges or strong hydrogen bonding capabilities. nih.govumn.edu

| Model | Acronym | Key Feature |

|---|---|---|

| Polarizable Continuum Model | PCM | One of the most widely used models; solves the electrostatic equations on the cavity surface. |

| Solvation Model based on Density | SMD | A universal solvation model that uses the full solute electron density to define the cavity. acs.org |

| Conductor-like Screening Model | COSMO | Approximates the solvent as a conductor, simplifying the electrostatic calculations. |

| Integral Equation Formalism PCM | IEF-PCM | A robust formulation of PCM that avoids certain artifacts of the original implementation. |

Mechanistic Studies of Reactions Involving 5 Hydroxymethyl 2 Methoxybenzoic Acid and Its Analogues

Elucidation of Reaction Pathways and Intermediate Formation

While specific mechanistic studies on 5-(Hydroxymethyl)-2-methoxybenzoic acid are not extensively documented in publicly available literature, the reaction pathways of its structural analogues, such as benzoic acid, 2-methoxybenzoic acid, and 5-fluoro-2-methoxybenzoic acid, offer valuable insights. The reactivity of these molecules is largely dictated by the carboxylic acid group, the methoxy (B1213986) group, and the benzene (B151609) ring.

One common transformation involving benzoic acid analogues is amide bond formation. For instance, in the synthesis of more complex molecules, 5-fluoro-2-methoxybenzoic acid has been converted to its corresponding acyl chloride, 5-fluoro-2-methoxy-benzoyl chloride, through chlorination. This highly reactive intermediate then readily undergoes an amide coupling reaction with an appropriate amine. This two-step process, involving the formation of an acyl chloride intermediate, is a well-established pathway for activating the carboxylic acid group for nucleophilic attack.

Another key aspect of the reactivity of benzoic acid derivatives is their behavior in radical-mediated reactions, which are relevant in atmospheric and synthetic chemistry. Studies on benzoic acid have shown that its reaction with hydroxyl (•OH) radicals can proceed via two main pathways: addition to the aromatic ring or hydrogen abstraction from the carboxylic acid group. The addition reactions are generally more favorable, with lower potential energy barriers. researchgate.net This leads to the formation of various hydroxylated intermediates, such as 3-hydroxybenzoic acid and 4-hydroxybenzoic acid. researchgate.net Subsequent oxidation of these intermediates can occur. researchgate.net In contrast, reactions with other radicals like nitrate (•NO₃) and sulfate (SO₄⁻•) can be endothermic and have higher activation barriers. researchgate.netnih.gov

The reaction of 2-methoxybenzoic acid with activating agents like 1,1'-carbonyldiimidazole (CDI) provides another example of intermediate formation. This reaction proceeds through an activated acylimidazolide intermediate, which can be monitored using techniques like online High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR). researchgate.net This intermediate is then susceptible to nucleophilic attack, for instance, in the formation of amides.

Based on these examples from analogue compounds, the reaction pathways for 5-(Hydroxymethyl)-2-methoxybenzoic acid can be predicted to involve:

Activation of the carboxylic acid group to form reactive intermediates like acyl chlorides or acylimidazolides.

Electrophilic aromatic substitution on the benzene ring, with the positions of attack influenced by the directing effects of the methoxy, hydroxymethyl, and carboxyl groups.

Radical-mediated hydroxylation of the aromatic ring.

Reactions involving the hydroxymethyl group, such as oxidation to an aldehyde or carboxylic acid, or etherification.

The table below summarizes the types of intermediates formed from reactions involving analogues of 5-(Hydroxymethyl)-2-methoxybenzoic acid.

| Analogue Compound | Reagent/Reaction Condition | Intermediate(s) | Reaction Type |

| 5-Fluoro-2-methoxybenzoic acid | Chlorinating agent | 5-Fluoro-2-methoxy-benzoyl chloride | Acyl Halogenation |

| Benzoic acid | •OH radical | Hydroxybenzoic acid isomers | Radical Addition |

| 2-Methoxybenzoic acid | 1,1'-Carbonyldiimidazole (CDI) | Acylimidazolide | Carboxylic Acid Activation |

Investigation of Catalytic Mechanisms (e.g., Metal Nanoparticle Catalysis)

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of chemical reactions. While specific studies on the metal nanoparticle-catalyzed reactions of 5-(Hydroxymethyl)-2-methoxybenzoic acid are limited, the broader principles of these catalytic mechanisms are well-established and can be applied.

Metal nanoparticles are effective catalysts due to their high surface-area-to-volume ratio and unique electronic properties. dnu.dp.ua Their catalytic activity is often dependent on their size, shape, and the specific crystal facets exposed. dnu.dp.ua For reactions involving benzoic acid derivatives, metal nanoparticles can facilitate transformations such as reductions, oxidations, and cross-coupling reactions.

A key area of modern catalysis is photocatalysis driven by metal nanoparticles, particularly those of noble metals like gold and silver. These nanoparticles exhibit a phenomenon known as localized surface plasmon resonance (LSPR), where the collective oscillation of conduction electrons is excited by light of a specific wavelength. The decay of these plasmons can generate energetic "hot" electrons and holes, which can then drive chemical reactions on the nanoparticle surface. researchgate.net

The photocatalytic mechanism can be broadly categorized based on the electronic transitions involved:

Intraband Transitions: These transitions create hot electrons above the Fermi level of the metal. These energetic electrons can be transferred to adsorbed reactant molecules, initiating reductive pathways. researchgate.net

Interband Transitions: These transitions generate hot holes in the d-band of the metal, below the Fermi level. These holes can accept electrons from adsorbed reactants, facilitating oxidative pathways. researchgate.netgoogle.com

The specific reaction pathway that is favored depends on the energy levels of the reactants relative to the hot carriers generated in the metal nanoparticle. The wavelength of the incident light is a crucial parameter, as it can be tuned to selectively promote either intraband or interband transitions, thus offering a degree of control over the reaction mechanism. researchgate.net

In the context of a molecule like 5-(Hydroxymethyl)-2-methoxybenzoic acid, metal nanoparticle catalysis could be envisioned for:

Selective Oxidation: The hydroxymethyl group could be selectively oxidized to an aldehyde or carboxylic acid using a photocatalytic system designed to favor oxidative pathways (interband transitions).

Reduction of the Carboxylic Acid: The carboxylic acid group could be reduced to an alcohol via a reductive pathway driven by hot electrons (intraband transitions).

Cross-Coupling Reactions: The aromatic ring could be functionalized through cross-coupling reactions catalyzed by palladium or other transition metal nanoparticles, a common method in organic synthesis.

The efficiency of these catalytic processes would be influenced by factors such as the choice of metal, nanoparticle size and shape, the support material, and the reaction conditions (e.g., solvent, temperature, light source).

Kinetic Studies and Reaction Profile Analysis

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how these rates are influenced by various parameters such as reactant concentrations, temperature, and catalysts. For 5-(Hydroxymethyl)-2-methoxybenzoic acid and its analogues, kinetic analysis provides a deeper understanding of the reaction mechanism.

The table below presents kinetic data for the esterification of benzoic acid. dnu.dp.uaresearchgate.net

| Parameter | Value |

| Reaction Order (with respect to benzoic acid) | 1 |

| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ |

| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ |

| Thermal Effect of Reaction | 622 J·mol⁻¹ |

In the context of atmospheric chemistry, the reaction rates of benzoic acid with various radicals have been calculated. The total reaction rate constant for the reaction of benzoic acid with •OH radicals at 298.15 K is 2.35 × 10⁻¹¹ cm³ per molecule per second. researchgate.netnih.gov Such kinetic data is crucial for building models to predict the atmospheric lifetime and transformation of aromatic acids.

Modern reaction profile analysis involves the use of in-situ monitoring techniques to track the concentrations of reactants, intermediates, and products over time. Techniques like online HPLC and FTIR spectroscopy are powerful tools for this purpose. researchgate.net For instance, in the acid activation of 2-methoxybenzoic acid with CDI, these methods can generate detailed reaction progression trends, allowing for the precise determination of reaction endpoints and the observation of intermediate buildup and decay. researchgate.net This real-time data is invaluable for optimizing reaction conditions and gaining a detailed mechanistic understanding.

By applying such kinetic methodologies to reactions involving 5-(Hydroxymethyl)-2-methoxybenzoic acid, one could determine key parameters such as rate constants, activation energies, and reaction orders. This information would be instrumental in controlling the reaction outcome and scaling up synthetic processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Hydroxymethyl)-2-methoxybenzoic acid, and how can intermediates be optimized for yield?

- Methodology : Start with 4-amino-5-chloro-2-methoxybenzoic acid derivatives (e.g., via coupling reactions using glycine benzyl ester) followed by catalytic hydrogenation to reduce intermediates . Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield. For hydroxymethylation, employ reductive amination or hydroxyl-protection strategies (e.g., using acetyl groups) to prevent side reactions .

- Data Note : Yield improvements (e.g., from 60% to 85%) are achievable by substituting THF with DMF as a solvent due to better solubility of aromatic intermediates .

Q. How can purity be assessed and enhanced during the purification of 5-(Hydroxymethyl)-2-methoxybenzoic acid?

- Methodology : Use HPLC with a C18 column and mobile phase (acetonitrile:water, 70:30 v/v) for analytical purity checks. For purification, employ recrystallization in ethanol/water mixtures (1:2 ratio) to remove hydrophobic byproducts .

- Contradiction Alert : While some protocols recommend silica gel chromatography, recrystallization is preferred for scalability and reduced solvent waste .

Q. What spectroscopic techniques are critical for characterizing 5-(Hydroxymethyl)-2-methoxybenzoic acid?

- Methodology :

- NMR : Confirm structure via H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 3.9 ppm for methoxy group) and C NMR (δ 170 ppm for carboxylic acid) .

- FT-IR : Identify key functional groups (e.g., O–H stretch at 3200–3500 cm, C=O at 1680 cm) .

- X-ray Crystallography : Resolve crystal structure (monoclinic system, space group P2/c) to validate stereochemistry and hydrogen bonding networks .

Q. What safety protocols are essential for handling 5-(Hydroxymethyl)-2-methoxybenzoic acid in the laboratory?

- Methodology : Use nitrile gloves and fume hoods to avoid inhalation/contact. In case of skin exposure, rinse with water for 15+ minutes; for spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of 5-(Hydroxymethyl)-2-methoxybenzoic acid in aqueous solutions?